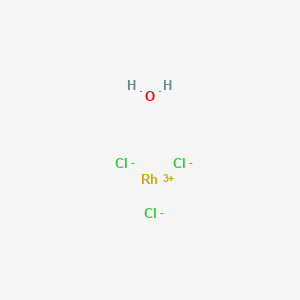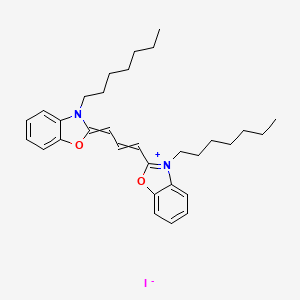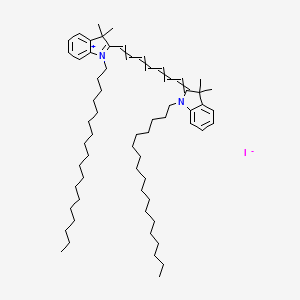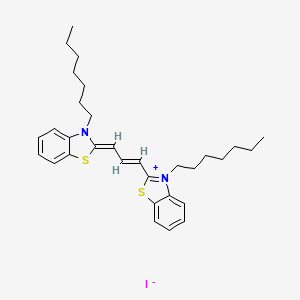
2,5-Dimethyl-d6-pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-d6-pyrazine is a deuterated derivative of 2,5-dimethylpyrazine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two methyl groups attached to the pyrazine ring at positions 2 and 5, with deuterium atoms replacing the hydrogen atoms. It is commonly used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-d6-pyrazine typically involves the deuteration of 2,5-dimethylpyrazine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions, often at elevated temperatures and pressures, to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including gas chromatography and mass spectrometry.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethyl-d6-pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of pyrazine-2,5-dicarboxylic acid.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of 2,5-dimethylpyrazine derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the methyl groups, leading to the formation of various substituted pyrazines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Pyrazine-2,5-dicarboxylic acid.
Reduction: 2,5-Dimethylpyrazine derivatives.
Substitution: Halogenated pyrazines.
Aplicaciones Científicas De Investigación
2,5-Dimethyl-d6-pyrazine is widely used in scientific research due to its isotopic labeling, which provides valuable insights into various processes:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of pyrazine derivatives in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of pyrazine-based drugs.
Industry: Applied in the development of flavor and fragrance compounds, as well as in the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of 2,5-dimethyl-d6-pyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a ligand for certain enzymes or receptors, influencing their activity. The deuterium atoms provide a unique advantage in studying these interactions through techniques such as nuclear magnetic resonance (NMR) spectroscopy, which allows for detailed analysis of molecular dynamics and binding affinities.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethylpyrazine: The non-deuterated form, commonly used in flavor and fragrance applications.
2,6-Dimethylpyrazine: Another isomer with similar applications but different chemical properties.
2,3-Dimethylpyrazine: Used in similar contexts but with distinct reactivity and flavor profiles.
Uniqueness
2,5-Dimethyl-d6-pyrazine is unique due to its isotopic labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more precise studies of reaction mechanisms, metabolic pathways, and molecular interactions, making it a valuable tool in various scientific fields.
Propiedades
Número CAS |
139616-01-6 |
|---|---|
Fórmula molecular |
C6H2D6N2 |
Peso molecular |
114.18 |
Pureza |
95% min. |
Sinónimos |
2,5-Dimethyl-d6-pyrazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1E,3Z)-3-(3,3-Dimethyl-1-pentyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-1-pentyl-3H-indol-1-ium iodide](/img/structure/B1147974.png)





![N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methylpyridine-3-carboxamide;dihydrochloride](/img/structure/B1147984.png)
![methyl 2-(2,2-difluoro-4,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-6-yl)acetate](/img/structure/B1147986.png)

